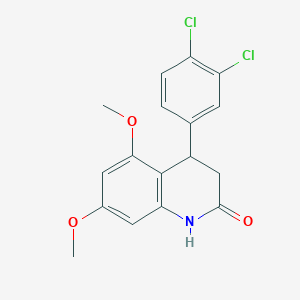
4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a tyrosine kinase inhibitor, which means that it can block the activity of enzymes that are involved in cell signaling pathways. AG-490 has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
作用機序
4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone works by inhibiting the activity of tyrosine kinases, which are enzymes that are involved in cell signaling pathways. Tyrosine kinases play a key role in cell proliferation, differentiation, and survival. By blocking the activity of these enzymes, this compound can disrupt these cellular processes and induce cell death. This compound has been shown to inhibit several tyrosine kinases, including JAK2, JAK3, and EGFR.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and block the formation of new blood vessels. In inflammatory cells, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing neuronal cell death.
実験室実験の利点と制限
One of the advantages of 4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone for lab experiments is that it is a specific inhibitor of tyrosine kinases, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, this compound has been extensively studied, and its mechanism of action and effects on cellular processes are well understood. However, one limitation of this compound is that it can have off-target effects, inhibiting other enzymes in addition to tyrosine kinases. This can make it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for research on 4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more specific tyrosine kinase inhibitors that can block the activity of specific enzymes without affecting other enzymes. Additionally, research is needed to determine the optimal dosing and administration of this compound for therapeutic applications. Finally, further research is needed to determine the potential role of this compound in the treatment of neurodegenerative diseases.
合成法
The synthesis of 4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves several steps, starting with the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form 3,4-dichlorophenyl-2-butanone. This intermediate is then reacted with 2-methoxyaniline to form 4-(3,4-dichlorophenyl)-5-methoxy-2-methyl-3(2H)-furanone. The final step involves the reaction of this intermediate with hydroxylamine hydrochloride and sodium acetate to form this compound.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-10-6-14-17(15(7-10)23-2)11(8-16(21)20-14)9-3-4-12(18)13(19)5-9/h3-7,11H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWVLUBLQNGKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine](/img/structure/B6104692.png)
![N-methyl-N-(1-methyl-3-pyrrolidinyl)-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6104701.png)
![5-cyclopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6104706.png)
![[1-[N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6104712.png)
![4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B6104715.png)
![5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6104720.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6104721.png)
![4-fluoro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6104726.png)


![N-(2,3-dimethylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6104749.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide](/img/structure/B6104757.png)